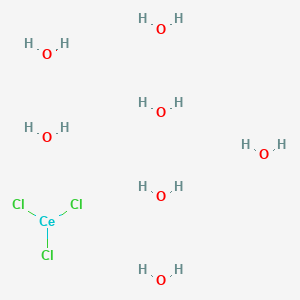

cerium (III) chloride heptahydrate

Descripción

Significance of Cerium(III) as a Rare Earth Element in Contemporary Chemical Research

Cerium holds a prominent position among the rare earth elements, which are a group of 17 metallic elements with unique electronic and magnetic properties. sciencehistory.org These properties make them indispensable in a wide array of modern technologies, from electronics miniaturization to green energy solutions and defense systems. rareelementresources.comsciencenews.org Cerium is the most abundant of the rare earth elements, making it more accessible and cost-effective for various applications. rareelementresources.comnumberanalytics.com

One of cerium's most notable characteristics is its ability to readily switch between its +3 and +4 oxidation states. numberanalytics.comsamaterials.com This redox capability is the foundation of its extensive use in catalysis. numberanalytics.comsciencehistory.org For instance, cerium(IV) oxide (ceria) is a crucial component in automotive catalytic converters, where it facilitates the conversion of harmful exhaust gases like carbon monoxide and nitrogen oxides into less toxic substances. numberanalytics.comaemree.com Cerium compounds also find applications as catalysts in petroleum refining, organic synthesis, and the production of self-cleaning ovens. rareelementresources.comaemree.com Beyond catalysis, the unique luminescent properties of rare earth elements, including cerium, are harnessed in lighting technologies and as phosphors. sciencehistory.org

Overview of Cerium(III) Chloride Heptahydrate as a Versatile Chemical Entity in Academic Inquiry

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is a white, crystalline solid that is highly soluble in water and also soluble in ethanol (B145695) and acetone. chemicalbook.comwikipedia.org It serves as a readily available and easy-to-handle source of cerium for a multitude of chemical transformations. thieme-connect.com In the realm of academic and industrial research, this compound is recognized for its role as a mild and water-tolerant Lewis acid, a precursor for other cerium-based reagents, and a catalyst in its own right. chemicalbook.comthieme-connect.com

One of the most celebrated applications of cerium(III) chloride heptahydrate is in the Luche reduction, a method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols. chemicalbook.comthieme-connect.com This reaction, which employs a combination of cerium(III) chloride and sodium borohydride (B1222165), is highly valued in organic synthesis for its high selectivity where other reducing agents may fail. chemicalbook.comthermofisher.com

Furthermore, cerium(III) chloride heptahydrate is utilized in the preparation of organocerium reagents. These reagents, generated in situ from organolithium or Grignard reagents, are known for their high reactivity in nucleophilic addition reactions. thieme-connect.com The compound also serves as a precursor for the synthesis of cerium oxide nanoparticles, which have applications in biomedical fields and photocatalysis. chemicalbook.comsigmaaldrich.com Its versatility extends to its use in promoting various other organic reactions, including Michael additions and the deprotection of alcohol protecting groups. chemicalbook.comthieme-connect.com

Interactive Data Table: Properties of Cerium(III) Chloride Heptahydrate

| Property | Value | Reference |

| Chemical Formula | CeCl₃·7H₂O | aemree.com |

| Molecular Weight | 372.58 g/mol | wikipedia.org |

| Appearance | White to pale cream or yellow crystals or powder | thermofisher.comaemree.com |

| Density | ~3.94 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Melting Point | 90 °C (decomposes) | wikipedia.org |

| Solubility | Soluble in water, alcohol, and acetone. Slightly soluble in tetrahydrofuran (B95107). | chemicalbook.com |

| CAS Number | 18618-55-8 | thermofisher.comaemree.com |

Propiedades

IUPAC Name |

trichlorocerium;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZSTOVTJYRDIO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Cl[Ce](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Cerium Iii Chloride Heptahydrate

Preparation of Anhydrous Cerium(III) Chloride from Hydrated Forms

Cerium(III) chloride is a hygroscopic salt that readily absorbs water to form hydrates, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O). wikipedia.org The preparation of its anhydrous form is critical for many applications, particularly in organic synthesis and metallurgy, but is complicated by the potential for hydrolysis at elevated temperatures, which can form cerium oxychloride (CeOCl). wikipedia.orgchemeurope.com Several methods have been developed to dehydrate the heptahydrate form while minimizing this unwanted side reaction.

Simple rapid heating of the hydrated salt is generally avoided as it leads to significant hydrolysis. wikipedia.org Instead, controlled dehydration under specific conditions is necessary. The primary methods include thermal dehydration under vacuum, and chemical dehydration using reagents like ammonium (B1175870) chloride or thionyl chloride.

Thermal Dehydration Under Vacuum: A common and effective method involves gradually heating cerium(III) chloride heptahydrate under a vacuum. One established procedure involves a two-step heating process. Initially, the heptahydrate is heated at 90-100°C under vacuum for several hours to produce the monohydrate (CeCl₃·H₂O). orgsyn.org This intermediate is then further heated to 140-150°C under high vacuum for an extended period to yield a fine, white powder of nearly anhydrous cerium(III) chloride. chemeurope.comorgsyn.org While this method can produce a product suitable for use with organometallic reagents, it may still contain trace amounts of cerium oxychloride. wikipedia.org

Dehydration with Ammonium Chloride: This is considered a highly effective route for producing pure anhydrous cerium(III) chloride. The process involves mixing cerium(III) chloride heptahydrate with 4-6 equivalents of ammonium chloride and slowly heating the mixture to 400°C under a high vacuum. wikipedia.orgchemeurope.com The ammonium chloride serves to suppress the formation of oxychloride by creating a reactive atmosphere. A patented method details reacting cerium chloride with excess ammonium chloride in a closed system at temperatures between 120°C and 370°C under vacuum to produce anhydrous cerium chloride with a water content below 2.0%. google.com

Dehydration with Thionyl Chloride: Another approach is to heat the hydrated cerium chloride with an excess of thionyl chloride (SOCl₂) for several hours. wikipedia.orgchemeurope.com Thionyl chloride reacts with the water of hydration to form gaseous products (sulfur dioxide and hydrogen chloride), which drives the dehydration process and prevents hydrolysis.

| Method | Reagents/Conditions | Temperature Profile | Outcome | Reference |

|---|---|---|---|---|

| Thermal Dehydration | High Vacuum (e.g., 0.1-0.2 mm) | Gradual heating to 140-150°C over many hours | Produces a useful form of anhydrous CeCl₃, may contain small amounts of CeOCl. | wikipedia.orgchemeurope.comorgsyn.org |

| Ammonium Chloride Route | 4-6 equivalents of NH₄Cl, High Vacuum | Slowly heat to 400°C | Yields pure anhydrous CeCl₃. | wikipedia.orgchemeurope.com |

| Thionyl Chloride Route | Excess Thionyl Chloride (SOCl₂) | Heating for approximately 3 hours | Yields pure anhydrous CeCl₃. | wikipedia.orgchemeurope.com |

Cerium(III) Chloride Heptahydrate as a Precursor for Advanced Inorganic Materials

Cerium(III) chloride heptahydrate is a valuable and commonly used precursor for the synthesis of various advanced inorganic materials, owing to its good solubility in water and other polar solvents.

Synthesis of Cerium Oxide Nanoparticles (Nanoceria)

One of the most significant applications of cerium(III) chloride heptahydrate is as a starting material for the production of cerium oxide nanoparticles (CeO₂-NPs), also known as nanoceria. rsc.org Nanoceria has attracted considerable attention due to its unique redox properties, stemming from the coexistence of Ce³⁺ and Ce⁴⁺ oxidation states on its surface, making it useful in catalysis, biomedical applications, and sensing. rsc.orgresearchgate.net Various wet-chemical methods utilize cerium(III) chloride heptahydrate to produce nanoceria with controlled size and morphology.

Hydrothermal synthesis is a widely employed technique for producing highly crystalline nanoparticles. globalscientificjournal.com In this method, an aqueous solution of precursors is heated in a sealed vessel (autoclave), allowing the pressure and temperature to increase. This process facilitates the dissolution and recrystallization of materials.

The first reported hydrothermal synthesis of nanoceria, developed by Masui et al., used cerium chloride (as hexahydrate), citric acid, and ammonia (B1221849) water. researchgate.netnih.gov A typical procedure involves mixing an aqueous solution of cerium(III) chloride heptahydrate with a stabilizing agent, such as citric acid, and then adding a base like ammonium hydroxide (B78521) to initiate nucleation. researchgate.netnih.gov The mixture is then sealed in an autoclave and heated for a specific duration, leading to the growth of nanocrystals through a process of oriented attachment and agglomeration. globalscientificjournal.com This method can produce nanoceria particles with average diameters as small as 5 nm. nih.gov

| Precursors | Additives/Solvents | Conditions | Resulting Nanoparticle Size | Reference |

|---|---|---|---|---|

| Cerium(III) Chloride Heptahydrate | Citric Acid, Ammonium Hydroxide, Water | Autoclave, e.g., 24h at 50°C then 24h at 80°C | ~5 nm | nih.govnih.gov |

| Cerium(III) Chloride Heptahydrate | Cetyltrimethylammonium Bromide (CTAB) | Hydrothermal treatment at 160°C for 24h | Mesoporous nanoparticles | researchgate.net |

Precipitation is a straightforward and scalable method for nanoparticle synthesis. rsc.orgnih.gov It involves the formation of a solid (precipitate) from a solution by adding a precipitating agent, which is then often converted to the oxide via calcination.

For nanoceria synthesis, an aqueous solution of cerium(III) chloride heptahydrate is treated with a base, such as ammonium hydroxide or sodium hydroxide, to precipitate cerium hydroxide. rsc.orgnih.gov Surfactants like cetyltrimethylammonium bromide (CTAB) are often added to control particle growth and prevent agglomeration. nih.gov In a study by Terrible et al., nanoceria with high surface area and dimensions of 2-5 nm were synthesized using cerium chloride heptahydrate, CTAB, and ammonia solution. nih.gov The resulting precipitate can be processed to yield nanoceria with different morphologies; for instance, using ammonium hydroxide with cerium(III) chloride heptahydrate through a stirring procedure has been shown to form ceria nanorods. rsc.org

| Precursor | Precipitating Agent | Additives | Resulting Morphology/Size | Reference |

|---|---|---|---|---|

| Cerium(III) Chloride Heptahydrate | Ammonia Solution | Cetyltrimethylammonium Bromide (CTAB) | Crystalline nanoparticles (2-5 nm) | nih.gov |

| Cerium(III) Chloride Heptahydrate | Ammonium Hydroxide | None specified (stirring procedure) | Nanorods | rsc.org |

The sol-gel method is a versatile wet-chemical process used to produce solid materials from small molecules. The process involves the conversion of a solution or "sol" (typically containing a metal precursor) into a gel-like network containing both liquid and solid phases. This gel is then dried and thermally treated to yield a solid material.

While cerium nitrate (B79036) is a very common precursor in sol-gel synthesis of nanoceria, cerium(III) chloride heptahydrate has also been reported as a viable starting material. researchgate.netnih.gov The general process involves hydrolysis and condensation of the cerium precursor in a solvent. The morphology and size of the resulting nanoparticles can be controlled by adjusting parameters such as the precursor concentration, pH, and reaction time. researchgate.net

| Precursor | General Process | Key Steps | Reference |

|---|---|---|---|

| Cerium(III) Chloride Heptahydrate | Non-hydrolytic or aqueous sol-gel route | 1. Formation of a sol. 2. Gelation. 3. Drying and calcination. | researchgate.netnih.gov |

Green chemistry focuses on developing eco-friendly and sustainable chemical processes. In the context of nanoparticle synthesis, this often involves using biological entities like plants, fungi, or bacteria as reducing and capping agents, replacing potentially hazardous chemicals.

Cerium(III) chloride heptahydrate has been successfully used as a precursor in several green synthesis routes for nanoceria.

Fungus-Mediated Synthesis: A mycosynthesis approach utilized the culture filtrate of Curvularia lunata with cerium chloride heptahydrate to produce spherical nanoceria with sizes ranging from 5 to 20 nm. nih.gov

Plant-Mediated Synthesis: Extracts from various plants have been shown to effectively synthesize nanoceria. For example, an aqueous extract of Aquilegia pubiflora was mixed with cerium(III) chloride heptahydrate to yield 28 nm nanoparticles after calcination. rsc.org Similarly, extracts from Pisonia alba leaves and Prosopis juliflora leaves (in an ultrasound-assisted method) have been used with cerium chloride as the precursor. rsc.org The phytochemicals in these extracts, such as flavonoids and polyphenols, act as both reducing and stabilizing agents.

| Biological Source | Method | Resulting Nanoparticle Size | Reference |

|---|---|---|---|

| Curvularia lunata (Fungus) | Mycosynthesis using culture filtrate | 5-20 nm | nih.gov |

| Aquilegia pubiflora (Plant) | Plant extract mediation | ~28 nm | rsc.org |

| Prosopis juliflora (Plant) | Ultrasound-assisted leaf extract mediation | Not specified | rsc.org |

| Pisonia alba (Plant) | Leaf extract mediation | Not specified | rsc.org |

Influence of Cerium Precursors on Nanoparticle Characteristics and Morphology

The choice of cerium precursor is a critical determinant in the synthesis of cerium-based nanoparticles, profoundly influencing their final characteristics such as size, shape, and crystalline structure. Cerium(III) chloride heptahydrate is frequently utilized as a precursor for the generation of cerium oxide (CeO₂) nanoparticles due to its high solubility in water and other solvents. gprareearth.com

In one method, the synthesis of ceria nanoparticles (Ce-NPs) was achieved through a sol-gel process where the ratio of the cerium precursor to gelatin was varied. fao.orgresearchgate.net This study demonstrated that the particle size of the resulting nanoparticles is directly affected by the concentration of the cerium precursor; a lower concentration of the cerium precursor led to nanoparticles with a mean diameter of approximately 10 nm. fao.orgresearchgate.net Characterization techniques such as Transmission Electron Microscopy (TEM) confirmed the morphology and size distribution, while selected area electron diffraction identified the cubic fluorite structure of the CeO₂. fao.orgresearchgate.net

The precursor also dictates the composition of the final nanoparticle. For instance, the dissolution of precursor salts like cerium chloride can lead to the formation of cerium phosphate (B84403) in the presence of phosphate ions, with excess cerium ions reacting with dissolved oxygen to form cerium oxide. nih.gov This results in composite nanoparticles, with one study reporting spherical particles ranging from 25 to 130 nm, composed of cerium, calcium, and phosphorus. nih.gov

Furthermore, cerium precursors are instrumental in creating doped nanostructures. In the synthesis of rare-earth-doped cobalt oxide (Co₃O₄) nanostructures via a solution combustion method, various precursors were used to incorporate dopants like cerium, europium, and dysprosium. acs.org The use of a cerium precursor in this context resulted in Ce-Co₃O₄ materials with enhanced redox activity and charge storage performance compared to undoped Co₃O₄. acs.org

The following table summarizes the influence of different cerium precursors on the resulting nanoparticle characteristics based on various research findings.

| Precursor System | Synthesis Method | Resulting Nanoparticle | Key Characteristics |

| Cerium Precursor + Gelatin | Sol-Gel | Ceria (CeO₂) | Mean diameter of 10 nm at lowest Ce concentration; cubic fluorite structure. fao.orgresearchgate.net |

| Cerium Precursor + Phosphate | Co-precipitation | Cerium Phosphate / Cerium Oxide | Spherical particles; size range 25-130 nm. nih.gov |

| Cerium Precursor + Cobalt Nitrate + Glycine | Solution Combustion | Cerium-doped Co₃O₄ | Enhanced redox activity and specific capacity (252.8 C g⁻¹). acs.org |

Fabrication of Cerium-based Thin Films

Cerium(III) chloride heptahydrate serves as a key starting material for the fabrication of cerium-based thin films, which are sought after for applications in optics, catalysis, and electronics. gprareearth.comaalto.fi Various deposition techniques utilize cerium compounds to create films with specific properties.

A straightforward and cost-effective method is the spray pyrolysis process, where an aqueous solution of cerium(III) chloride heptahydrate can be used to fabricate thin films of cerium oxide (CeO₂) on substrates like glass. gprareearth.com

A more advanced technique for creating highly uniform films is atomic/molecular layer deposition (ALD/MLD). While not using cerium chloride directly, this method highlights the importance of precursor chemistry. In one study, cerium-based metal-organic hybrid films were created using a highly reactive cerium(III) guanidinate precursor, [Ce(dpdmg)₃], in combination with organic precursors like terephthalic acid (TPA) and hydroquinone (B1673460) (HQ). aalto.fi This process yielded highly UV-absorbing films with growth rates up to 5.4 Å per cycle, where the cerium maintained its +3 oxidation state. aalto.fi

Another significant method is reactive magnetron sputtering, used to deposit transparent CeO₂ thin films on glass substrates. nih.gov These films, with thicknesses ranging from 25 to 600 nm, have demonstrated photocatalytic activity, degrading imidacloprid (B1192907) under UV radiation. nih.gov They also showed high efficiency in inhibiting the growth of Staphylococcus aureus biofilms, indicating their potential for creating antimicrobial surfaces. nih.gov

The table below outlines different methods for fabricating cerium-based thin films.

| Fabrication Method | Cerium Precursor/Source | Film Type | Key Film Properties |

| Spray Pyrolysis | Cerium(III) chloride heptahydrate solution gprareearth.com | Cerium Oxide (CeO₂) | Deposited on glass substrates. |

| ALD/MLD | [Ce(dpdmg)₃] (Cerium(III) guanidinate) aalto.fi | Cerium-organic hybrid | High UV absorption; Ce in +3 oxidation state. aalto.fi |

| Reactive Magnetron Sputtering | Cerium Target | Cerium Oxide (CeO₂) | Transparent; photocatalytic; antimicrobial against S. aureus. nih.gov |

Development of Poly Nano Cerium Chloride (PNCC) Materials

A novel class of materials known as Poly Nano Cerium Chloride (PNCC) has been developed using cerium(III) chloride heptahydrate as the primary precursor. researchgate.netnih.gov The synthesis involves a controlled reaction between cerium trichloride (B1173362) heptahydrate and isopropyl alcohol. researchgate.netnih.gov

The development process focused on optimizing the synthesis parameters to achieve desired material properties. Researchers studied various molar ratios of cerium trichloride heptahydrate to isopropyl alcohol (1:2, 1:3, and 1:5) and the effect of reaction temperature (80, 90, and 100 °C). researchgate.netnih.gov The selection of the optimal batch, designated PNCC-1, was based on its superior sorption properties for molybdenum-99 (⁹⁹Mo). researchgate.netnih.gov This is significant for its potential application in medical radioisotope generators (⁹⁹Mo/⁹⁹mTc). researchgate.net

The resulting PNCC material was thoroughly characterized using a suite of analytical techniques, including Energy-Dispersive X-ray (EDX), X-ray Diffraction (XRD), Field Emission Scanning Electron Microscopy (FESEM), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA). researchgate.netnih.gov These studies confirmed the structural and chemical properties of the novel nanocomposite. The sorption capacity for molybdate (B1676688) was found to be substantial, reaching 450 ± 27 mg/g using a static method, underscoring its effectiveness as a sorbent material. nih.gov

The synthesis parameters for PNCC are detailed in the table below.

| Parameter | Studied Variations | Optimal Condition for PNCC-1 |

| Molar Ratio (CeCl₃·7H₂O : Isopropyl Alcohol) | 1:2, 1:3, 1:5 researchgate.netnih.gov | 1:2 researchgate.netnih.gov |

| Reaction Temperature | 80 °C, 90 °C, 100 °C researchgate.netnih.gov | 90 °C researchgate.netnih.gov |

Catalytic Transformations Mediated by Cerium Iii Chloride Heptahydrate in Organic Synthesis

Fundamental Principles of Cerium(III) Catalysis

The catalytic efficacy of cerium(III) chloride heptahydrate is rooted in its behavior as a Lewis acid and its ability to activate substrates in organic reactions.

Cerium(III) chloride heptahydrate functions as an effective Lewis acid catalyst, a property that has garnered considerable attention for its diverse applications in promoting organic reactions. scielo.br Unlike many other Lewis acids, it is water-tolerant, easy to handle, and can often be reused, which aligns with the principles of green chemistry. scielo.brresearchgate.net Its Lewis acidity allows it to activate carbonyl compounds and other electrophiles, facilitating nucleophilic attack. scielo.br For instance, in the Mannich reaction, CeCl₃·7H₂O has been shown to be superior to other Lewis acids like CuCl₂, ZnCl₂, and AlCl₃, leading to higher yields of the desired β-amino carbonyl compounds. scielo.brresearchgate.net The presence of water in the heptahydrate form does not typically impede its catalytic activity and can be advantageous in certain reactions. researchgate.net

The catalytic role of cerium(III) chloride generally involves the activation of reactants through coordination. A plausible mechanism for the CeCl₃·7H₂O-catalyzed three-component Mannich reaction illustrates its function. scielo.brresearchgate.net Initially, the catalyst activates the aldehyde by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine. Following the formation of a hemiaminal intermediate, dehydration occurs to generate an imine (or iminium ion). The cerium catalyst can then activate this imine intermediate. researchgate.netresearchgate.net Simultaneously, it facilitates the enolization of the ketone. The subsequent reaction between the activated imine and the enol yields the final β-amino carbonyl product. scielo.brresearchgate.net In some reactions, it is proposed that CeCl₃·7H₂O exhibits a dual role: first, in the in situ generation of the imine, and second, in enhancing the imine's reactivity and bringing the substrates into proximity through a template effect. researchgate.net

Carbon-Carbon Bond Forming Reactions

Cerium(III) chloride heptahydrate is a proficient catalyst for several crucial carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

The Mannich reaction, which involves the aminoalkylation of a C-H acidic compound, is a vital transformation for synthesizing nitrogen-containing molecules like β-amino ketones. ccspublishing.org.cnscielo.br Cerium(III) chloride heptahydrate has proven to be a highly efficient and recyclable catalyst for the one-pot, three-component direct Mannich reaction involving an aldehyde, an amine, and a ketone. ccspublishing.org.cnscielo.br This method offers advantages such as high yields, mild reaction conditions (often at room temperature), and simple work-up procedures. ccspublishing.org.cnscielo.br For example, using just 3 mol% of CeCl₃·7H₂O in methanol, a variety of aromatic aldehydes, anilines, and acetophenone (B1666503) react to produce the corresponding β-amino carbonyl compounds in excellent yields. scielo.brresearchgate.net The catalyst's effectiveness at room temperature and its low required loading make it an attractive option for these syntheses. scielo.br

Table 1: Examples of CeCl₃·7H₂O-Catalyzed Mannich Reactions

| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aniline | Acetophenone | 3 | Methanol | 2 | 93 | scielo.brresearchgate.net |

| 4-Chlorobenzaldehyde | Aniline | Acetophenone | 3 | Methanol | 2.5 | 90 | scielo.br |

| 4-Methylbenzaldehyde | Aniline | Acetophenone | 3 | Methanol | 2.5 | 89 | scielo.br |

| 4-Nitrobenzaldehyde | Aniline | Acetophenone | 3 | Methanol | 2 | 94 | scielo.br |

| Benzaldehyde | 4-Chloroaniline | Acetophenone | 3 | Methanol | 3 | 92 | scielo.br |

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated compounds is another fundamental carbon-carbon bond-forming reaction. Cerium(III) chloride heptahydrate has been utilized as an efficient catalyst for the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones and aldehydes. tandfonline.com Notably, these reactions can often be performed under solvent-free conditions with microwave irradiation, simplifying the procedure and reducing environmental impact. tandfonline.comresearchgate.net The catalyst, sometimes used in conjunction with sodium iodide, can also promote the Michael-type addition of indoles to nitroalkenes on a silica (B1680970) gel support. sigmaaldrich.com The conjugate addition of amines (aza-Michael reaction) to α,β-unsaturated systems is also effectively catalyzed by cerium compounds. organic-chemistry.orgcapes.gov.br

Table 2: Examples of Cerium-Catalyzed Michael Addition Reactions

| Michael Donor | Michael Acceptor | Catalyst System | Conditions | Yield (%) | Reference |

| Acetylacetone | Chalcone | CeCl₃·7H₂O | Solvent-free, MW | 92 | tandfonline.com |

| Ethyl acetoacetate | Chalcone | CeCl₃·7H₂O | Solvent-free, MW | 90 | tandfonline.com |

| Acetylacetone | Benzylideneacetone | CeCl₃·7H₂O | Solvent-free, MW | 85 | tandfonline.com |

| Indole | β-Nitrostyrene | CeCl₃·7H₂O/NaI/SiO₂ | Dichloromethane | 94 | sigmaaldrich.com |

| Piperidine | Ethyl acrylate | Ceric Ammonium (B1175870) Nitrate (B79036) | Water, RT, 15 min | 99 | organic-chemistry.org |

The allylation of carbonyl compounds to form homoallylic alcohols is a significant carbon-carbon bond-forming process in organic synthesis. researchgate.net Cerium(III) chloride heptahydrate, often in combination with sodium iodide (NaI), serves as an effective promoter for this transformation. researchgate.netresearchgate.net This system facilitates the Barbier-type allylation, where an organometallic reagent is generated in situ. wikipedia.orgnih.gov The reaction involves the addition of an allylating agent, such as allyltributylstannane, to aldehydes. researchgate.netresearchgate.net The reaction conditions can influence the regio- and stereochemical outcome. For instance, when the CeCl₃·7H₂O/NaI promoter is adsorbed on alumina (B75360) under solvent-free conditions, the γ-adduct is favored. In contrast, performing the reaction in acetonitrile (B52724) as a solvent leads predominantly to the α-adduct. researchgate.net

Table 3: Examples of Cerium-Promoted Allylation of Carbonyl Compounds

| Carbonyl Compound | Allylating Agent | Promoter/Catalyst | Solvent | Product Type | Yield (%) | Reference |

| Benzaldehyde | Allyltributylstannane | CeCl₃·7H₂O/NaI | Acetonitrile | Homoallylic alcohol | 95 | researchgate.net |

| Heptanal | Allyltributylstannane | CeCl₃·7H₂O/NaI | Acetonitrile | Homoallylic alcohol | 84 | researchgate.net |

| α-Tetralone | Butyllithium (B86547) | Anhydrous CeCl₃ | THF | Tertiary alcohol | 97 | orgsyn.org |

| p-Bromoacetophenone | n-Butyllithium | Anhydrous CeCl₃ | THF | Tertiary alcohol | 96 | iupac.org |

| Benzaldehyde | 2-Butenyltributylstannane | CeCl₃·7H₂O/NaI | Acetonitrile | α-Adduct | High | researchgate.net |

Grignard Reagent Additions and Enhanced Chemoselectivity

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. However, these reactions are often plagued by side reactions, including enolization, reduction, and condensation, particularly with sterically hindered or easily enolizable ketones. mdpi.com The use of anhydrous cerium(III) chloride, often prepared in situ from the more stable heptahydrate, has proven highly effective in suppressing these abnormal reactions. mdpi.comorgsyn.org

The beneficial effect of CeCl₃ is attributed to its strong Lewis acidity and oxophilicity. nih.gov It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby facilitating nucleophilic attack. nih.gov This pre-coordination leads to the formation of an organocerium reagent in situ, which is less basic but more nucleophilic than the parent Grignard or organolithium reagent. nih.gov This modulation of reactivity significantly enhances the chemoselectivity towards 1,2-addition, even with substrates highly prone to enolization. mdpi.comorgsyn.org For example, the reaction of α-tetralone with butyllithium alone yields the desired tertiary alcohol in only 26% yield, with 55% of the starting material recovered due to enolization. In the presence of anhydrous CeCl₃, the yield of the addition product increases to over 90%. orgsyn.org

The CeCl₃-mediated system is also effective in promoting 1,2-addition to α,β-unsaturated ketones, a transformation that often competes with 1,4-conjugate addition. This specific application, when using sodium borohydride (B1222165) as the hydride source, is known as the Luche reduction, which selectively produces allylic alcohols. wikipedia.orgsigmaaldrich.com

Table 1: Examples of Cerium(III) Chloride-Mediated Grignard and Organolithium Additions

| Carbonyl Substrate | Organometallic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Tetralone | n-Butyllithium | 1-Butyl-1,2,3,4-tetrahydro-1-naphthol | 97 | orgsyn.org |

| 2,2,6-Trimethylcyclohexanone | Methyllithium | 1,2,2,6-Tetramethylcyclohexan-1-ol | 89 | orgsyn.org |

| Cyclohexenone | Vinyllithium | 1-Vinylcyclohex-2-en-1-ol | 95 | orgsyn.org |

Enamination Reactions of Carbonyl Compounds

While direct enamine synthesis catalyzed by cerium(III) chloride is not extensively documented, the compound is an effective catalyst for related multicomponent reactions where enamine species are key intermediates. One of the most significant examples is the three-component Mannich reaction. Cerium(III) chloride heptahydrate has been shown to be a highly efficient, reusable, and environmentally benign catalyst for the one-pot synthesis of β-amino carbonyl compounds from an aromatic aldehyde, a ketone, and an aromatic amine. jlu.edu.cn The reaction proceeds smoothly at room temperature in methanol, with CeCl₃·7H₂O (3 mol%) providing excellent yields in short reaction times. jlu.edu.cn The catalytic cycle is believed to involve the formation of an enamine from the ketone and secondary amine, which then acts as the nucleophile, attacking the imine formed from the aldehyde and primary amine, both steps being facilitated by the Lewis acidity of the cerium catalyst. jlu.edu.cn

Furthermore, CeCl₃·7H₂O has been employed as an eco-friendly promoter for the synthesis of methoxime derivatives from aromatic aldehydes and ketones. nih.gov This transformation, while resulting in an oxime ether rather than an enamine, represents another important C-N bond-forming reaction at a carbonyl carbon, highlighting the utility of CeCl₃ as a Lewis acid catalyst in this context. nih.gov

Table 2: Cerium(III) Chloride Catalyzed Three-Component Mannich Reaction

| Aldehyde | Ketone | Amine | Product | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Aniline | 3-Phenylamino-1,3-diphenylpropan-1-one | 93 | 2 | jlu.edu.cn |

| 4-Chlorobenzaldehyde | Acetophenone | Aniline | 3-(4-Chlorophenyl)-3-phenylamino-1-phenylpropan-1-one | 95 | 2.5 | jlu.edu.cn |

| 4-Methoxybenzaldehyde | Acetophenone | Aniline | 3-(4-Methoxyphenyl)-3-phenylamino-1-phenylpropan-1-one | 90 | 3 | jlu.edu.cn |

Polymerization Processes

Cerium(III) chloride and its derivatives serve as catalysts or initiators in various polymerization processes. Anhydrous CeCl₃ is known to act as a Lewis acid catalyst in the coordination polymerization of olefins. stanfordmaterials.com In this role, the cerium center can activate the monomer, facilitating its insertion into a growing polymer chain, a mechanism central to many transition-metal-catalyzed polymerizations. wikipedia.org This method allows for the synthesis of polymers with controlled stereochemistry (tacticity), leading to materials with specific physical properties like crystallinity. wikipedia.org

Research has also explored the use of cerium compounds in other polymerization types. For instance, a chitosan-supported rare earth catalyst system, including cerium, combined with triisobutylaluminium and ε-caprolactone, has been investigated for the polymerization of methyl methacrylate (B99206) (MMA). jlu.edu.cn This system was found to proceed via a coordinate anionic mechanism and produced highly syndiotactic poly(methyl methacrylate) (PMMA), demonstrating high stereospecificity. jlu.edu.cn Additionally, cerium compounds can initiate radical polymerization. The mechanism involves the generation of radicals from the cerium species, which then initiate the polymerization of vinyl monomers. researchgate.net

Table 3: Polymerization Reactions Involving Cerium Catalysts

| Monomer | Catalyst System | Polymerization Type | Key Finding | Reference |

|---|---|---|---|---|

| Olefins (e.g., Ethene) | Cerium(III) chloride | Coordination Polymerization | Acts as a Lewis acid catalyst. | stanfordmaterials.com |

| Methyl Methacrylate | Chitosan-RE-Al(i-Bu)₃-CL | Coordinate Anionic | Produces highly syndiotactic PMMA (86.4%). | jlu.edu.cn |

Hydrooxacyclization Reactions of Unsaturated Esters

Cerium(III) chloride heptahydrate, in combination with sodium iodide (NaI), is a potent catalytic system for the hydrooxacyclization of unsaturated 3-hydroxy esters. This reaction provides an efficient route to substituted tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, which are common structural motifs in natural products. The reaction proceeds in boiling acetonitrile, and remarkably, only catalytic amounts (e.g., 10 mol%) of the CeCl₃·7H₂O-NaI system are required for high yields. stanfordmaterials.com

This transformation is noteworthy for its high degree of selectivity. Substrates that could potentially undergo other CeCl₃-promoted reactions, such as dehydration to an α,β-unsaturated ester or conversion of the hydroxyl group to an iodide, instead undergo the desired cyclization exclusively. stanfordmaterials.com The reaction also proceeds with complete retention of the absolute configuration at the hydroxyl-bearing carbon. stanfordmaterials.com

Table 4: CeCl₃·7H₂O−NaI Catalyzed Hydrooxacyclization of Unsaturated 3-Hydroxy Esters

| Substrate (Unsaturated 3-Hydroxy Ester) | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 3-hydroxy-3,6-dimethyl-6-heptenoate | Ethyl (2,5,5-trimethyltetrahydrofuran-2-yl)acetate | 91 | stanfordmaterials.com |

| Ethyl 3-hydroxy-3-methyl-6-heptenoate | Ethyl (5,5-dimethyltetrahydrofuran-2-yl)acetate | 80 | stanfordmaterials.com |

| Ethyl (R)-3-hydroxy-7-octenoate | Ethyl (R)-(6-methyltetrahydropyran-2-yl)acetate | 89 | stanfordmaterials.com |

Carbon-Heteroatom Bond Forming Reactions

Dehydration of Beta-Hydroxy Carbonyl Compounds

The dehydration of β-hydroxy carbonyl compounds is a crucial method for synthesizing α,β-unsaturated ketones and esters, which are valuable intermediates in organic synthesis. The combination of cerium(III) chloride heptahydrate and sodium iodide has been established as a highly effective system for this transformation. acs.orgresearchgate.net The reaction, typically carried out in refluxing acetonitrile, provides the corresponding (E)-isomers as the exclusive or major product with high diastereoselectivity and in good yields. acs.orgwikipedia.org

This method offers significant advantages over traditional dehydration protocols that often require harsh acidic or basic conditions. The CeCl₃·7H₂O/NaI system is inexpensive, non-toxic, and tolerant to moisture and oxygen, obviating the need for stringent reaction conditions. acs.orgwikipedia.org The presence of NaI is crucial for the reaction's success, though its precise role is part of ongoing study. acs.org The methodology is applicable to a wide range of β-hydroxy ketones and esters, including those with bulky substituents. acs.org

Table 5: Dehydration of β-Hydroxy Carbonyl Compounds with CeCl₃·7H₂O/NaI

| Substrate (β-Hydroxy Carbonyl) | Product ((E)-α,β-Unsaturated Carbonyl) | Yield (%) | Reference |

|---|---|---|---|

| 4-Hydroxy-4-phenylbutan-2-one | 4-Phenylbut-3-en-2-one | 95 | wikipedia.org |

| 3-Hydroxy-1,3-diphenylpropan-1-one | 1,3-Diphenylprop-2-en-1-one (Chalcone) | 98 | wikipedia.org |

| Ethyl 3-hydroxy-3-phenylpropanoate | Ethyl cinnamate | 90 | wikipedia.org |

Regioselective Ring Opening of Epoxides and Aziridines

Cerium(III) chloride is a mild and efficient Lewis acid catalyst for the regioselective ring opening of epoxides and aziridines with various nucleophiles. These reactions are fundamental for the synthesis of important difunctionalized compounds such as β-halohydrins, β-haloamines, 1,2-azidoalcohols, and 1,2-azidoamines. orgsyn.orgresearchgate.net

In the presence of a halide source (e.g., from CeCl₃ itself or an additive like NaI), CeCl₃ promotes the ring opening of epoxides. The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom. orgsyn.org Similarly, using sodium azide (B81097) (NaN₃) in acetonitrile, CeCl₃·7H₂O catalyzes the clean and rapid conversion of epoxides and aziridines to their corresponding 1,2-azidoalcohols and 1,2-azidoamines in excellent yields. researchgate.net The reaction proceeds under mild and neutral conditions, and for cyclic substrates like cyclohexene (B86901) oxide, it yields the trans-isomer, consistent with an Sₙ2-type mechanism. researchgate.netresearchgate.net This method is superior to many classical protocols that may require harsh conditions or result in lower regioselectivity and yields. researchgate.net

Table 6: Regioselective Ring Opening of Epoxides and Aziridines Catalyzed by Cerium(III) Chloride

| Substrate | Nucleophile Source | Product | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene oxide | CeCl₃·7H₂O/NaN₃ | 1-Azido-2-phenylethan-2-ol | Attack at C1 | 92 | researchgate.net |

| Cyclohexene oxide | CeCl₃·7H₂O/NaN₃ | trans-2-Azidocyclohexan-1-ol | Attack at C1/C2 | 94 | researchgate.net |

| 1,2-Epoxybutane | CeCl₃·7H₂O/NaN₃ | 1-Azidobutan-2-ol | Attack at C1 | 90 | researchgate.net |

Halogenation and Iodination of Organic Substrates

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) serves as an effective catalyst for the halogenation of organic compounds, providing an environmentally friendly approach by utilizing hydrogen peroxide as the terminal oxidant in water. epa.gov This methodology facilitates the monoiodination and monobromination of various aromatic compounds.

The iodination of anilines using sodium iodide in the presence of catalytic CeCl₃·7H₂O and hydrogen peroxide demonstrates high regioselectivity, favoring the para-substituted product with only minor amounts of the ortho-isomer being formed. epa.gov In contrast, the bromination of anilines under similar conditions with sodium bromide proceeds with absolute regioselectivity, yielding exclusively the para-isomers in high yields. epa.gov

This catalytic system also proves effective for the halogenation of other arenes. For instance, the iodination and bromination of m-xylene, toluene, chlorobenzene, and bromobenzene (B47551) occur with excellent regioselectivity, producing the para-halogenated isomers as the sole products. epa.gov Even benzene (B151609) can be efficiently monohalogenated using this method. epa.gov

Beyond aromatic substitution, the CeCl₃·7H₂O-catalyzed system is applicable to iodoetherification and iodolactonization of olefins, which proceed readily at room temperature to give the corresponding products in high yields. epa.gov However, attempts to achieve bromination of olefins under these conditions have been unsuccessful, with the starting materials remaining unreacted. epa.gov

Table 1: Halogenation of Arenes Catalyzed by Cerium(III) Chloride Heptahydrate

| Substrate | Halogenating Agent | Product | Selectivity |

| Aniline | NaI / H₂O₂ | p-Iodoaniline | High para-selectivity |

| Aniline | NaBr / H₂O₂ | p-Bromoaniline | Absolute para-selectivity |

| m-Xylene | NaI or NaBr / H₂O₂ | 4-Halo-m-xylene | Excellent para-selectivity |

| Toluene | NaI or NaBr / H₂O₂ | p-Halotoluene | Excellent para-selectivity |

| Chlorobenzene | NaI or NaBr / H₂O₂ | p-Halochlorobenzene | Excellent para-selectivity |

| Bromobenzene | NaI or NaBr / H₂O₂ | p-Dihalobenzene | Excellent para-selectivity |

| Benzene | NaI or NaBr / H₂O₂ | Monohalobenzene | Good yield |

Methoximation of Aromatic Aldehydes and Ketones

Cerium(III) chloride heptahydrate has been identified as an efficient and eco-friendly promoter for the synthesis of methoximes from aromatic aldehydes and ketones. nih.govconicet.gov.ar This transformation is typically carried out using methoxylamine hydrochloride (MeONH₂·HCl) and sodium acetate (B1210297) (NaOAc) in ethanol (B145695) at a moderate temperature of 50°C. nih.gov The reaction proceeds smoothly without the need for special precautions to exclude atmospheric oxygen. nih.govconicet.gov.ar

The use of CeCl₃·7H₂O as a Lewis acid catalyst accelerates the methoximation reaction, which is a significant improvement over conventional methods that often require harsher conditions or longer reaction times. nih.govconicet.gov.arroyalsocietypublishing.org The scope of this catalytic process has been explored, demonstrating its applicability to a range of aromatic aldehydes and ketones, with aldehydes generally showing higher reactivity and requiring shorter reaction times compared to ketones. royalsocietypublishing.orgresearchgate.net Yields for this transformation are typically good to excellent, often exceeding 70%. nih.gov

A proposed mechanism for this CeCl₃·7H₂O-promoted reaction involves the coordination of the cerium ion to the carbonyl oxygen, thereby activating the aldehyde or ketone towards nucleophilic attack by methoxylamine. nih.govresearchgate.net

Table 2: CeCl₃·7H₂O-Promoted Methoximation of Aromatic Carbonyls

| Substrate | Reagents | Catalyst Loading | Solvent | Temperature |

| Aromatic Aldehydes & Ketones | MeONH₂·HCl, NaOAc | 5 mol% | Ethanol | 50°C |

Transamidation Reactions

Cerium catalysts have been employed in the transamidation of secondary amides, a traditionally challenging transformation. A notable advancement involves a cerium-catalyzed process conducted under ultrasound irradiation. researchgate.net

This method requires an initial activation step where the secondary amide is treated with trifluoroacetic anhydride. This creates a more reactive intermediate by introducing an electron-withdrawing trifluoroacetyl group, which weakens the C-N amide bond. The subsequent reaction with a primary or secondary amine in the presence of a cerium catalyst leads to the cleavage of the activated amide bond and formation of the new transamidated product in good to excellent yields. researchgate.net

The use of ultrasound irradiation is crucial for the success of this protocol, as it facilitates the reaction under milder conditions and in shorter timeframes compared to conventional heating. researchgate.net This approach has demonstrated a broad substrate scope, accommodating various amides and amines, including those that are sterically hindered. researchgate.net

Deprotection Strategies in Organic Synthesis

Selective Cleavage of Protecting Groups (e.g., Trialkylsilyl Ethers, Allyl Ethers)

The combination of cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O–NaI) in acetonitrile provides a mild, efficient, and chemoselective system for the deprotection of common alcohol protecting groups. researchgate.netresearchgate.netmsesupplies.com

This reagent system is particularly effective for the desilylation of trialkylsilyl ethers. researchgate.netresearchgate.netmsesupplies.com The reaction proceeds to furnish the parent alcohol in high yields. A key advantage of this method is its high chemoselectivity; trialkylsilyl ethers can be cleaved selectively in the presence of other protecting groups such as acetate, benzyl, and tetrahydropyranyl (THP) ethers. researchgate.net

Similarly, the CeCl₃·7H₂O–NaI system can be used for the mild and selective deprotection of allyl ethers. researchgate.netresearchgate.net This provides a valuable alternative to other deallylation methods which may require harsh conditions or the use of expensive or toxic reagents. nih.govorganic-chemistry.orgorganic-chemistry.org

Heterocyclic Compound Synthesis

Catalysis in Pyrrole (B145914) and Dihydropyrimidinone Synthesis

Cerium(III) chloride heptahydrate has proven to be a useful catalyst in the synthesis of important heterocyclic scaffolds.

Pyrrole Synthesis: An efficient, modular, multi-component synthesis of 1,2,3,4-tetrasubstituted pyrroles is promoted by the inexpensive CeCl₃·7H₂O. researchgate.netresearchgate.net This reaction, carried out under microwave irradiation, provides good yields of the desired pyrrole products in short reaction times. researchgate.netresearchgate.net The scope and limitations of this methodology have been investigated, and a plausible reaction mechanism has been proposed. researchgate.net

Dihydropyrimidinone Synthesis: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for preparing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Lanthanide salts, including cerium compounds, have been explored as catalysts to improve this reaction. While CeCl₃·7H₂O has been used to catalyze the Biginelli reaction under solvent-free conditions, it has been noted to suffer from drawbacks such as long reaction times (up to 10 hours) and the need for high catalyst loading (25 mol%). nih.gov Other lanthanide salts like lanthanum(III) chloride (LaCl₃·7H₂O) and ytterbium(III) triflate (Yb(OTf)₃) have also been employed. nih.gov An alternative, more efficient synthesis of DHPMs uses cerium(III) nitrate hexahydrate as the catalyst under solvent-free conditions, affording excellent yields. nih.gov

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a significant class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and sedative properties. iitm.ac.in The synthesis of these compounds often involves the condensation of o-phenylenediamines with ketones. iitm.ac.innih.gov Cerium(III) chloride heptahydrate, particularly when supported on silica gel in conjunction with sodium iodide, has been demonstrated as an effective catalyst for this transformation. nih.gov This catalytic system facilitates the reaction between o-phenylenediamines and various ketones to produce 2,3-dihydro-1H-1,5-benzodiazepines.

The use of CeCl₃·7H₂O offers a valuable alternative to other catalysts such as BF₃·Et₂O, polyphosphoric acid, and various metal triflates, which can be harsh or expensive. iitm.ac.innih.gov The reaction proceeds efficiently under mild conditions, often at room temperature, and is applicable to both cyclic and acyclic ketones, leading to good to excellent yields of the desired benzodiazepine (B76468) derivatives. nih.govresearchgate.net

Table 1: Synthesis of 1,5-Benzodiazepines using Various Ketones

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 92 |

| 2 | Cyclohexanone | Spiro[cyclohexane-1,2'- researchgate.netresearchgate.netbenzodiazepine] | 95 |

| 3 | Acetophenone | 2-Methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | 88 |

Catalysis in Isoxazolone Derivatives Synthesis

Isoxazole and its derivatives are another important class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov A green and efficient methodology for the synthesis of isoxazolone derivatives utilizes cerium(III) chloride heptahydrate as a catalyst. researchgate.net

This method involves a three-component reaction of an aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate. researchgate.net The use of CeCl₃·7H₂O in a bio-based solvent like ethyl lactate (B86563) at room temperature provides a sustainable route to these valuable compounds. researchgate.net The catalyst's water tolerance and the ability to recycle both the catalyst and the solvent are significant advantages of this protocol. researchgate.net The reaction proceeds smoothly for a variety of aldehydes, affording the corresponding 4H-isoxazol-5-one derivatives in good yields. researchgate.net

Table 2: CeCl₃·7H₂O-Catalyzed Synthesis of Isoxazolone Derivatives

| Entry | Aldehyde | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 3 | 85 |

| 2 | 4-Chlorobenzaldehyde | 3.5 | 88 |

| 3 | 4-Methoxybenzaldehyde | 4 | 90 |

| 4 | 4-Nitrobenzaldehyde | 2.5 | 92 |

Advanced Catalytic Systems and Methodological Enhancements

To further improve the efficiency, selectivity, and sustainability of cerium(III)-catalyzed reactions, several advanced systems and methodologies have been developed.

Immobilizing cerium(III) chloride on solid supports like silica gel offers several advantages. chemicalbook.com Supported catalysts are often more stable, easier to handle, and can be readily recovered and reused, which is economically and environmentally beneficial. For instance, the combination of cerium(III) chloride heptahydrate and sodium iodide supported on silica gel has been effectively used to promote Michael-type addition reactions. chemicalbook.com This system catalyzes the addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones and aldehydes. chemicalbook.com Another example involves the immobilization of cerium(III) on functionalized halloysite, which has been shown to be a highly efficient catalyst for aza-Diels–Alder reactions. nih.gov

The use of solvent-free conditions or environmentally benign solvents like water is a key aspect of green chemistry. Cerium(III) chloride heptahydrate has proven to be an effective catalyst in such systems. It has been successfully employed for the one-pot reductive amination of aromatic aldehydes under solvent-free conditions, providing a green route to N-cinnamyl anilines. researchgate.net

Furthermore, its catalytic activity in aqueous media is well-documented. researchgate.netresearchgate.net For example, it catalyzes the enamination of β-dicarbonyl compounds with primary amines at room temperature in water, leading to high chemoselectivity. researchgate.net It also promotes the synthesis of 1-oxo-hexahydroxanthene derivatives from salicylaldehydes and cyclic diones in refluxing water with high yields. researchgate.net

Microwave irradiation has been increasingly used to accelerate organic reactions. When combined with cerium(III) chloride heptahydrate catalysis, it can significantly reduce reaction times and improve yields. researchgate.net For example, a modular, multicomponent synthesis of 1,2,3,4-tetrasubstituted pyrroles is efficiently promoted by CeCl₃·7H₂O under microwave irradiation. researchgate.net This method offers good yields in a short time frame. researchgate.net Similarly, the Clauson-Kaas synthesis of N-aryl pyrroles can be effectively carried out using CeCl₃·7H₂O as a catalyst under microwave irradiation, demonstrating the synergy between microwave heating and cerium catalysis. benthamdirect.com The development of microwave-assisted synthesis of nanomaterials like ceria nanorods further highlights the efficiency of this heating method. unl.edunih.gov

Applications of Cerium Iii Chloride Heptahydrate in Advanced Materials Science

Development of Corrosion-Inhibiting Coatings and Formulations

The use of cerium compounds as corrosion inhibitors has been a subject of extensive research since the 1980s, with cerium(III) chloride being a prominent and effective option. researchgate.net It is recognized as an efficient cathodic inhibitor for a variety of metals and their alloys. researchgate.net Formulations and coatings containing cerium(III) chloride heptahydrate are developed to protect materials such as aluminum alloys and carbon steel from corrosive environments. researchgate.netresearchgate.netchemicalbook.com The compound's effectiveness can be further enhanced when used in synergy with organic materials. researchgate.net

The primary mechanism by which cerium(III) chloride heptahydrate inhibits corrosion on metallic alloys, such as aluminum alloys (e.g., AA2024-T3 and AA6061), involves the precipitation of cerium compounds at local cathodic sites on the metal's surface. researchgate.net In a corrosive environment, like a sodium chloride solution, the cathodic reaction (typically oxygen reduction) increases the local pH at intermetallic particles. researchgate.net This localized increase in alkalinity causes the Ce³⁺ ions, present in the solution from the dissolved cerium(III) chloride, to precipitate as insoluble cerium hydroxides (like Ce(OH)₃) or oxides (like Ce₂O₃). researchgate.net

Table 1: Corrosion Inhibition Efficiency of Cerium(III) Chloride Heptahydrate This table presents the results of electrochemical studies on the corrosion inhibition of aluminum alloy AA2024-T3 in a 10 mM NaCl solution with the addition of 3 mM CeCl₃·7H₂O at various temperatures.

| Temperature (°C) | Corrosion Rate (vcorr) without Inhibitor (mm/year) | Corrosion Rate (vcorr) with Inhibitor (mm/year) | Inhibition Efficiency (η%) |

|---|---|---|---|

| 20 | 0.015 | 0.002 | 86.7 |

| 40 | 0.032 | 0.005 | 84.4 |

| 60 | 0.058 | 0.011 | 81.0 |

Data adapted from a study on the corrosion inhibition of aluminum alloy AA2024-T3. researchgate.net

Enhancement of Optical and Thermal Properties in Glass and Ceramic Materials

Cerium(III) chloride heptahydrate serves as a precursor for introducing cerium into glass and ceramic matrices, which can significantly enhance their optical and thermal properties. chemimpex.com When incorporated into glass formulations, cerium, typically in its oxide form (CeO₂) derived from the chloride, can improve thermal stability. chemimpex.comresearchgate.net For instance, in high-alkaline borosilicate glasses, the addition of cerium oxide has been shown to increase the glass transition temperature, softening point, and crystallization temperature. researchgate.net This enhancement in thermomechanical properties makes such glasses suitable for applications like sealants in solid oxide fuel cells. researchgate.net

The presence of cerium ions (both Ce³⁺ and Ce⁴⁺) influences the glass network structure. researchgate.net In aluminosilicate (B74896) glasses, cerium ions can improve the integrity of the glass network, leading to increased density and hardness. researchgate.net From an optical perspective, cerium doping is critical for scintillation materials. Cerium-doped lanthanide halides, such as LaCl₃:Ce, exhibit high light yields and are studied for their potential in radiation detection applications. bohrium.com In ceramics, cerium doping is used to modify optical properties for specific applications. For example, doping yttrium aluminum garnet (YAG) ceramics with cerium is a key technology for white light-emitting diodes (LEDs). researchgate.netresearchgate.net The concentration of cerium can be tuned to control properties like photoluminescence and radioluminescence. caltech.edu

Integration in Display and Lighting Technologies for Phosphor Production

Cerium(III) chloride heptahydrate is a key ingredient in the production of phosphors, which are essential materials for modern solid-state lighting and display technologies. chemimpex.com It is widely used in the fabrication of phosphors for LEDs to enhance their brightness and efficiency. chemimpex.com The most prominent application is in the synthesis of cerium-doped yttrium aluminum garnet (Y₃Al₅O₁₂:Ce³⁺), commonly known as YAG:Ce phosphor. researchgate.net

This phosphor is critical for the majority of commercially available white LEDs. These devices typically use a blue InGaN (indium gallium nitride) LED chip. A portion of the blue light emitted by the chip is absorbed by the YAG:Ce phosphor, which then re-emits light over a broad range in the yellow region of the spectrum. The combination of the transmitted blue light and the emitted yellow light results in white light. Cerium(III) chloride heptahydrate can act as the cerium source in the synthesis of these YAG:Ce phosphors, which can be prepared as powders or incorporated into glass-ceramics. researchgate.net The use of these phosphor-in-glass or ceramic phosphors can overcome issues related to heat dissipation found in traditional silicone-based phosphor layers. researchgate.net

Role in Advanced Electronic and Magnetic Components

In the realm of advanced electronics, the primary role of cerium(III) chloride heptahydrate is linked to its use in producing phosphors for optoelectronic devices like LEDs, as detailed in the previous section. chemimpex.com Beyond lighting, these phosphors have applications in various display technologies. The compound's utility in electronics stems from its ability to serve as a soluble and convenient precursor for introducing optically active Ce³⁺ ions into various host materials. chemimpex.com

Cerium compounds are also investigated for their role in other electronic components. For example, cerium oxide (CeO₂), which can be synthesized from precursors like cerium(III) chloride heptahydrate, is a material of interest for applications in catalysis and as a component in thin films for electronic devices. chemicalbook.com Thin films of CeO₂ can be fabricated on glass substrates using techniques like spray pyrolysis, for which cerium(III) chloride heptahydrate can be a starting material. chemicalbook.com

Functionalization of Carbon-based Materials (e.g., Carbon Nanofiber Composites)

Cerium(III) chloride heptahydrate is utilized in the functionalization and synthesis of advanced carbon-based materials. A notable application is in the creation of carbon nanofiber composites intended for use in the cathodes of high-temperature polymer electrolyte membrane fuel cells (PEMFCs). chemicalbook.com The unique surface properties and cylindrical nanostructure of functionalized carbon nanofibers can be leveraged to significantly boost electron conductivity and electrochemical performance. researchgate.net

In this context, cerium(III) chloride heptahydrate can be used as a precursor to incorporate cerium species into the carbon nanofiber matrix. chemicalbook.com This functionalization can enhance the catalytic activity and stability of the cathode material, which is crucial for the efficiency and longevity of the fuel cell. The integration of cerium compounds with carbon nanomaterials like carbon nanofibers or graphene oxide aims to create composite materials with superior properties for applications in electrochemical sensors and energy conversion devices. researchgate.net

Coordination Chemistry and Complexation Behavior of Cerium Iii Chloride Heptahydrate

Synthesis and Structural Elucidation of Cerium(III) Coordination Complexes

The synthesis of cerium(III) coordination complexes from cerium(III) chloride heptahydrate typically involves the reaction of the salt with ligands in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, plays a crucial role in determining the final product.

Mononuclear cerium(III) complexes contain a single cerium ion coordinated to one or more ligands. The synthesis of these complexes often involves a straightforward reaction between cerium(III) chloride heptahydrate and the desired ligand. For instance, mononuclear complexes such as [Ce(2–PyPzH)₃Cl₃] have been synthesized from the reaction of cerium chloride with the 3–(2–pyridyl)pyrazole (2–PyPzH) ligand. researchgate.net The steric bulk of the ligands can influence the formation of mononuclear versus polynuclear structures.

Mixed-ligand complexes incorporate two or more different types of ligands coordinated to the central cerium(III) ion. These complexes are of significant interest as the combination of different ligands can fine-tune the properties of the resulting compound. The synthesis of mixed-ligand cerium(III) complexes can be achieved by reacting cerium(III) chloride heptahydrate with a primary ligand and a secondary ligand, often in a specific stoichiometric ratio. ijsr.netjazindia.comresearchgate.net

For example, mixed-ligand cerium(III) complexes of the type [Ce(Q)₂(L)·2H₂O] have been synthesized using 8-hydroxy quinoline (B57606) as a primary ligand and various amino acids like L-proline, L-valine, and L-serine as secondary ligands. ijsr.net The synthesis typically involves the sequential addition of the ligands to an aqueous or ethanolic solution of cerium(III) chloride heptahydrate, followed by pH adjustment to facilitate precipitation of the complex. ijsr.net Similarly, complexes with 2-hydroxybenzaldehyde oxime as the primary ligand and various amino acids as secondary ligands have also been reported. jazindia.comresearchgate.net These complexes are often characterized by elemental analysis, molar conductance, magnetic susceptibility, and various spectroscopic and thermal methods. ijsr.netjazindia.comresearchgate.net

| Primary Ligand | Secondary Ligand(s) | Resulting Complex Type | Reference |

| 8-Hydroxy quinoline | L-proline, L-valine, L-serine | [Ce(Q)₂(L)·2H₂O] | ijsr.net |

| 2-Hydroxybenzaldehyde oxime | 2-amino-3-(1H-indol-3-yl)propanoic acid, 2-amino-4-(methylthio)butanoic acid, etc. | 1:2:1 metal-ligand ratio | jazindia.comresearchgate.net |

Ligand Coordination Environments and Geometric Analysis

The large ionic radius of the Ce(III) ion allows for high coordination numbers, typically ranging from 6 to 12, with 8 and 9 being the most common. The coordination geometry of cerium(III) complexes is highly dependent on the steric and electronic properties of the ligands.

In many cerium(III) complexes, the ligands, such as Schiff bases, can coordinate in a bidentate or tridentate fashion. For example, in a complex with Schiff bases derived from o-vanillin and aniline, the Ce(III) ion was found to be nine-coordinated by three nitrogen atoms from thiocyanate (B1210189) ions and six oxygen atoms from the Schiff base ligands. researchgate.net The bond lengths between the cerium ion and the coordinating atoms provide insight into the nature of the metal-ligand interaction. For instance, the Ce-O bonds involving deprotonated phenolic hydroxyl groups are generally shorter and stronger than those involving methoxyl groups. researchgate.net

The geometry of these high-coordination complexes often deviates from idealized polyhedra. For a nine-coordinate complex, a distorted capped square antiprism geometry is often observed, which is a low-energy configuration for nine monodentate ligands. researchgate.net However, the constraints imposed by chelating ligands can lead to significant distortions from this ideal geometry. researchgate.net

Oxidative Coordination Phenomena Involving Cerium(III) Precursors

Although this article focuses on cerium(III) chloride heptahydrate, it is important to note that cerium is unique among the lanthanides for its accessible and stable +4 oxidation state. wikipedia.org Consequently, under certain reaction conditions, cerium(III) precursors can undergo oxidation to form cerium(IV) complexes. This oxidation can be promoted by the presence of oxidizing agents or even atmospheric oxygen, particularly in basic solutions or in the presence of specific ligands. researchgate.netnih.gov

The formation of cerium(IV) complexes from cerium(III) starting materials is a key aspect of cerium coordination chemistry. For example, the reaction of cerium(III) nitrate (B79036) with carboxylic acids and a tridentate N,N,N-donor ligand under aerobic conditions can yield hexanuclear Ce(IV) clusters. nih.gov Similarly, the brief exposure of a Ce(III) dithiocarbamate (B8719985) complex to oxygen gas can lead to the high-yield formation of a Ce(IV) dithiocarbamate complex. rsc.org The coordination environment provided by the ligands plays a crucial role in stabilizing the Ce(IV) state. rsc.orgepa.gov

| Cerium(III) Precursor | Oxidizing Condition/Agent | Resulting Cerium(IV) Complex Type | Reference |

| Ce(NO₃)₃·6H₂O | Aerobic conditions with carboxylic acids and a tridentate N,N,N-donor ligand | Hexamers Ce₆O₈(O₂CR)₈(L)₄ | nih.gov |

| Ce(κ²-S₂CNEt₂)₃ | Oxygen gas | [Ce(κ²-S₂CNEt₂)₄] | rsc.org |

| [Li(THF)₂Ce(MBP)₂(THF)₂] | Various common oxidants | Stable cerium(IV) species | epa.gov |

Interactions of Cerium(III) Ions with Biological Ligands and Peptides

The interaction of cerium(III) ions with biological ligands and peptides is an area of growing research interest. Cerium ions have been shown to form complexes with amino acids and dipeptides. nih.gov These interactions can influence the biological activity of both the metal ion and the biomolecule.

Studies have shown that cerium(III) ions can interact with cysteine peptidases, affecting their activity. nih.gov The binding of Ce(III) ions to exosites on these enzymes may contribute to their inhibitory effect. nih.gov Furthermore, cerium(III) can induce the aggregation of membrane proteins, a process that involves not only non-covalent binding and cross-linking but also oxidative cross-linking through disulfide bond formation. nih.gov This interaction is accompanied by conformational changes in the proteins. nih.gov

The coordination of cerium(III) to amino acids has been utilized in the synthesis of mixed-ligand complexes with potential biological applications. ijsr.netjazindia.comresearchgate.net The study of these interactions is crucial for understanding the potential roles of cerium compounds in biological systems.

Spectroscopic Characterization and Computational Investigations of Cerium Iii Chloride Heptahydrate Systems

Vibrational Spectroscopy Analysis (Infrared and Fourier-Transform Infrared)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides insights into the molecular vibrations of cerium(III) chloride heptahydrate. The presence of water molecules of hydration is a dominant feature in the IR spectrum. A broad absorption band observed around 3390 cm⁻¹ is characteristic of the O-H stretching vibrations of the coordinated water molecules. orgsyn.org The broadening of this band suggests strong hydrogen bonding within the crystal lattice.

The thermal decomposition of cerium(III) chloride heptahydrate can be monitored using these techniques. As the compound is heated, changes in the IR spectrum indicate the loss of water molecules. For instance, the gradual heating of the heptahydrate to produce the monohydrate and subsequently the anhydrous form results in a significant reduction and eventual disappearance of the O-H stretching and bending vibrations. orgsyn.orgresearchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 3390 | Coordinated water molecules |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like cerium(III) chloride heptahydrate presents unique challenges and opportunities. The paramagnetic Ce(III) ion significantly influences the NMR spectra of nearby nuclei, causing large shifts and line broadening. ineosopen.orgacs.org This makes standard ¹H and ¹³C NMR analysis complex.

Despite these challenges, paramagnetic NMR is a powerful tool for studying the electronic and geometric structure of lanthanide complexes in solution. ineosopen.orgusi.ch The observed paramagnetic shifts can provide information about the magnetic susceptibility tensor of the complex and the distances between the paramagnetic center and the resonating nuclei. nih.gov For instance, in related lanthanide complexes, ¹H NMR has been used to study the dynamics of ligand exchange and the solution structure, which can differ from the solid-state structure. ineosopen.orgusi.ch

Due to the paramagnetic nature of Ce(III), obtaining well-resolved spectra for cerium(III) chloride heptahydrate itself is difficult. However, studies on analogous lanthanide complexes demonstrate the potential of NMR to probe the coordination environment and interactions in solution. rsc.orgnih.gov For example, variable-temperature NMR studies on other lanthanide complexes have revealed dynamic processes and structural changes in solution. usi.ch

Mass Spectrometric Characterization

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a valuable technique for characterizing lanthanide chloride species in the gas phase. nih.govacs.org ESI-MS of solutions containing cerium(III) chloride can lead to the formation of various cluster ions.

Studies on lanthanide chlorides have shown the formation of anionic clusters with the general formula [LnₙCl₃ₙ₊₁]⁻. nih.govrsc.org For early lanthanides like cerium, "magic number" clusters, indicating high stability, are often observed at n=4, corresponding to the [Ce₄Cl₁₃]⁻ ion. nih.gov These gas-phase studies, often coupled with computational methods like Density Functional Theory (DFT), help in understanding the intrinsic stability and structure of these clusters. nih.gov

The composition of the observed ions in the mass spectrum can also provide insights into the solution chemistry and the nature of the species present before ionization. For example, the presence of hydrolysis products can be detected. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. The crystal structure of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been determined by single-crystal XRD. researchgate.netresearchgate.net

The structure consists of dimeric units, [Ce₂(μ₂-Cl)₂(H₂O)₁₄]Cl₄. In this dimer, two cerium atoms are bridged by two chlorine atoms. Each cerium atom is coordinated to seven water molecules and two bridging chlorine atoms, resulting in a coordination number of nine for the cerium ion. researchgate.netresearchgate.net The coordination geometry around the cerium ion is a tricapped trigonal prism. wikipedia.orgmaterialsproject.org

It is important to note that other hydrated forms of cerium(III) chloride exist, such as the hexahydrate (CeCl₃·6H₂O), which has a different crystal structure. The hexahydrate consists of isolated [CeCl₂(H₂O)₆]⁺ cations and Cl⁻ anions, with the cerium atom having a coordination number of eight. researchgate.net The specific hydrate (B1144303) formed can depend on the crystallization conditions.

| Compound | Crystal System | Space Group | Coordination Number of Ce | Key Structural Feature |

| CeCl₃·7H₂O | Triclinic | P1 | 9 | Dimeric units with Cl bridges |

| CeCl₃·6H₂O | Monoclinic | P2/n | 8 | Isolated [CeCl₂(H₂O)₆]⁺ cations |

| Anhydrous CeCl₃ | Hexagonal | P6₃/m | 9 | Tricapped trigonal prismatic |

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local electronic and geometric structure of the absorbing atom. For cerium compounds, XAS at the Ce L₃-edge is particularly useful for determining the oxidation state of cerium. researchgate.netnih.govresearchgate.net

The Ce L₃-edge X-ray Absorption Near Edge Structure (XANES) spectrum of a Ce(III) compound like cerium(III) chloride is characterized by a single intense peak, often referred to as a "white line". researchgate.net This feature arises from the electronic transition from the 2p core level to an empty 5d state. The energy and shape of this peak are sensitive to the valence state of cerium. researchgate.netnih.gov

In contrast, Ce(IV) compounds exhibit a more complex XANES spectrum with two distinct peaks, which is a signature of the mixed-valence nature of the final state. researchgate.netresearchgate.net Therefore, XAS can be used to unambiguously identify the +3 oxidation state of cerium in cerium(III) chloride heptahydrate and to monitor any potential oxidation to Ce(IV) under different conditions. nih.govrsc.org Studies on various lanthanide compounds have shown that the pre-edge features and the width of the white line in L-edge XANES spectra can be correlated with the local coordination environment and disorder. acs.orgnih.govacs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The Ce(III) ion has a 4f¹ electronic configuration, making it paramagnetic and, in principle, EPR active. nih.gov

EPR spectroscopy can be a sensitive tool for probing the local environment of the Ce(III) ion and confirming its +3 oxidation state. The g-values and linewidths of the EPR spectrum are influenced by the symmetry of the crystal field around the cerium ion. rsc.orgcore.ac.uk

However, due to strong spin-orbit coupling and rapid spin-lattice relaxation, the EPR signal of Ce(III) is often only observable at very low temperatures, typically at liquid helium temperatures (around 4.2 K). nih.govresearchgate.netresearchgate.net The EPR spectra of Ce(III) in various host lattices have been reported, showing a wide range of g-values depending on the local symmetry. nih.govrsc.org The technique is highly effective in distinguishing the paramagnetic Ce(III) from the diamagnetic Ce(IV) state, which is EPR silent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. The UV-Vis spectrum of the cerium(III) aqua ion, which is relevant for solutions of cerium(III) chloride heptahydrate, is characterized by a series of relatively sharp absorption bands in the ultraviolet region. tandfonline.com

These absorptions are due to parity-allowed 4f → 5d transitions. For the Ce(III) aqua ion, these transitions typically appear as a group of bands between approximately 200 and 300 nm. tandfonline.com The exact positions and intensities of these bands can be influenced by the coordination environment of the cerium ion. Theoretical calculations have been employed to better understand the energy levels and transitions of the Ce(III) ion. arxiv.org

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Thermal Analysis)

The thermal decomposition of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide insights into the material's thermal stability and the nature of its decomposition process by monitoring changes in mass and temperature, respectively, as a function of controlled heating. uni-siegen.de

A study examining the thermal decomposition of CeCl₃·7H₂O from room temperature up to 800°C in an air atmosphere revealed a multi-step process involving dehydration, hydrolysis, and oxidation. researchgate.net The TGA curve shows a significant weight loss up to approximately 200°C, which corresponds to the removal of water molecules. researchgate.net This dehydration process is not a single event but occurs in multiple steps, indicating the existence of various hydrated forms of cerium chloride as intermediates. researchgate.netresearchgate.net